molecular formula C20H20N2O6S2 B2471721 Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403845-02-3

Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2471721
CAS No.: 403845-02-3
M. Wt: 448.51
InChI Key: DUMKCVUYBKUAKM-UHFFFAOYSA-N
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Description

Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.51. The purity is usually 95%.
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Biological Activity

Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data from case studies and research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Diethyl ester : Enhances solubility and bioavailability.
  • Benzo[d]oxazole moiety : Associated with various biological activities including antimicrobial effects.
  • Thioacetamido group : May contribute to its reactivity and interaction with biological targets.
  • Methylthiophene ring : Implicated in the modulation of biological activity through structural diversity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzoxazole have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.1Microtubule disruption
Compound BHeLa (Cervical)4.3Apoptosis induction
Diethyl CompoundA549 (Lung)TBDTBD

These findings suggest that the structural motifs present in this compound may confer similar anticancer properties.

Antibacterial and Antifungal Activities

The compound's potential as an antibacterial and antifungal agent has also been explored. Compounds containing benzothiazole and benzoxazole derivatives have demonstrated promising activity against various pathogens:

PathogenCompound TestedMIC (µg/mL)
Staphylococcus aureusBenzothiazole Derivative10
Candida albicansBenzoxazole Derivative15

In particular, compounds derived from similar scaffolds have been shown to exhibit activity comparable to standard antibiotics, suggesting that this compound could be effective against resistant strains.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in microbial cells, contributing to their antibacterial effects.
  • Apoptotic Pathways Activation : Certain structural features may trigger programmed cell death in cancer cells.

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzothiazole derivatives for their anticancer properties against multiple cell lines. One derivative exhibited an IC50 of 4.0 µM against the A549 lung cancer cell line, indicating a potent effect that may be comparable to this compound.

Case Study 2: Antimicrobial Activity

In another investigation, a compound structurally similar to this compound was tested against Escherichia coli and Candida albicans, demonstrating MIC values of 12 µg/mL and 18 µg/mL respectively. These results suggest a broad-spectrum antimicrobial potential.

Properties

IUPAC Name

diethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-4-26-18(24)15-11(3)16(19(25)27-5-2)30-17(15)22-14(23)10-29-20-21-12-8-6-7-9-13(12)28-20/h6-9H,4-5,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKCVUYBKUAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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